molecular formula C6H13N3O3 B13818457 methyl N-[carbamoyl(propan-2-yl)amino]carbamate

methyl N-[carbamoyl(propan-2-yl)amino]carbamate

Cat. No.: B13818457
M. Wt: 175.19 g/mol
InChI Key: KTUIQAMTCMNDCI-UHFFFAOYSA-N
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Description

Methyl N-[carbamoyl(propan-2-yl)amino]carbamate is a compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and polymer industries. This compound is known for its unique chemical structure and properties, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[carbamoyl(propan-2-yl)amino]carbamate can be achieved through various methods. One common approach involves the reaction of methanol with urea, resulting in the formation of methyl carbamate. This reaction is typically carried out under controlled conditions to ensure high yield and purity . Another method involves the reaction of ammonia with methyl chloroformate or dimethyl carbonate .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using efficient and cost-effective methods. The use of solid catalysts, such as iron-chrome catalysts, has been reported to achieve high yields and selectivity in the reaction of amines with dimethyl carbonate . This method is environmentally friendly and avoids the use of hazardous materials like phosgene.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[carbamoyl(propan-2-yl)amino]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized carbamates, while substitution reactions can produce a variety of substituted carbamates .

Mechanism of Action

The mechanism of action of methyl N-[carbamoyl(propan-2-yl)amino]carbamate involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other carbamates such as ethyl carbamate and phenyl carbamate . These compounds share similar chemical structures but differ in their specific functional groups and properties.

Uniqueness

Methyl N-[carbamoyl(propan-2-yl)amino]carbamate is unique due to its specific chemical structure, which imparts distinct properties and reactivity. Its ability to act as a versatile reagent in organic synthesis and its potential biological activities make it a valuable compound in various fields .

Properties

Molecular Formula

C6H13N3O3

Molecular Weight

175.19 g/mol

IUPAC Name

methyl N-[carbamoyl(propan-2-yl)amino]carbamate

InChI

InChI=1S/C6H13N3O3/c1-4(2)9(5(7)10)8-6(11)12-3/h4H,1-3H3,(H2,7,10)(H,8,11)

InChI Key

KTUIQAMTCMNDCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C(=O)N)NC(=O)OC

Origin of Product

United States

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